

Commercial Availability and Technical Guide for 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,6-Dibromo-3-hydroxypyridine

Cat. No.: B188541

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical characterization of **2,6-Dibromo-3-hydroxypyridine**. This versatile heterocyclic compound serves as a key building block in the development of novel pharmaceuticals and agrochemicals.^{[1][2]} Its unique substitution pattern, featuring two bromine atoms and a hydroxyl group on the pyridine ring, allows for a wide range of chemical modifications, making it a valuable starting material for creating diverse molecular libraries for screening and development. While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its role as a crucial intermediate is well-established.

Commercial Availability

2,6-Dibromo-3-hydroxypyridine is readily available from a variety of chemical suppliers. The typical purity offered is greater than 97%. The table below summarizes the offerings from several key suppliers.

Supplier	Purity	Available Quantities	Additional Information
TCI America	>97.0%	1g, 5g, 25g	Also known as 2,6-Dibromo-3-pyridinol.
Sigma-Aldrich	97%	Various	-
Chemit Laboratories	>97.0% (Technical Grade)	Up to 50 kg	Available as a powder.
Aladdin Scientific	min 97%	100g	-
Lab Pro Inc.	min 97.0%	1g	Available as a white solid.
Finetech Industry Limited	High-purity	Various, including bulk	Custom synthesis available.
Chem-Impex	≥ 97%	Various	Described as an intermediate for pharmaceuticals and agrochemicals. [1]
Frontier Specialty Chemicals	Not specified	Smaller sizes and bulk available upon request	-

Physicochemical Properties

Property	Value
CAS Number	6602-33-1
Molecular Formula	C ₅ H ₃ Br ₂ NO
Molecular Weight	252.89 g/mol
Appearance	White to light yellow crystalline powder
Melting Point	164-168 °C

Experimental Protocols

While specific, detailed protocols for the synthesis of **2,6-Dibromo-3-hydroxypyridine** are not abundant in peer-reviewed literature, a plausible synthetic route can be derived from established pyridine chemistry. The following protocols are based on analogous reactions and standard laboratory techniques.

Synthesis: Bromination of 3-Hydroxypyridine

This protocol describes the di-bromination of 3-hydroxypyridine.

Materials:

- 3-Hydroxypyridine
- Bromine
- Acetic Acid (glacial)
- Sodium bisulfite
- Sodium bicarbonate
- Dichloromethane
- Magnesium sulfate (anhydrous)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Rotary evaporator
- Separatory funnel

Procedure:

- In a well-ventilated fume hood, dissolve 3-hydroxypyridine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the cooled solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.
- Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

Materials:

- Crude **2,6-Dibromo-3-hydroxypyridine**
- Ethanol
- Water

- Erlenmeyer flask
- Hot plate
- Buchner funnel and flask
- Filter paper

Procedure:

- Transfer the crude product to an Erlenmeyer flask.
- Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not dissolve completely, add hot water dropwise until a clear solution is obtained at an elevated temperature.
- Allow the solution to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals in a vacuum oven.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This method provides a general guideline for assessing the purity of the synthesized compound.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

- A: 0.1% Formic acid in Water
- B: 0.1% Formic acid in Acetonitrile

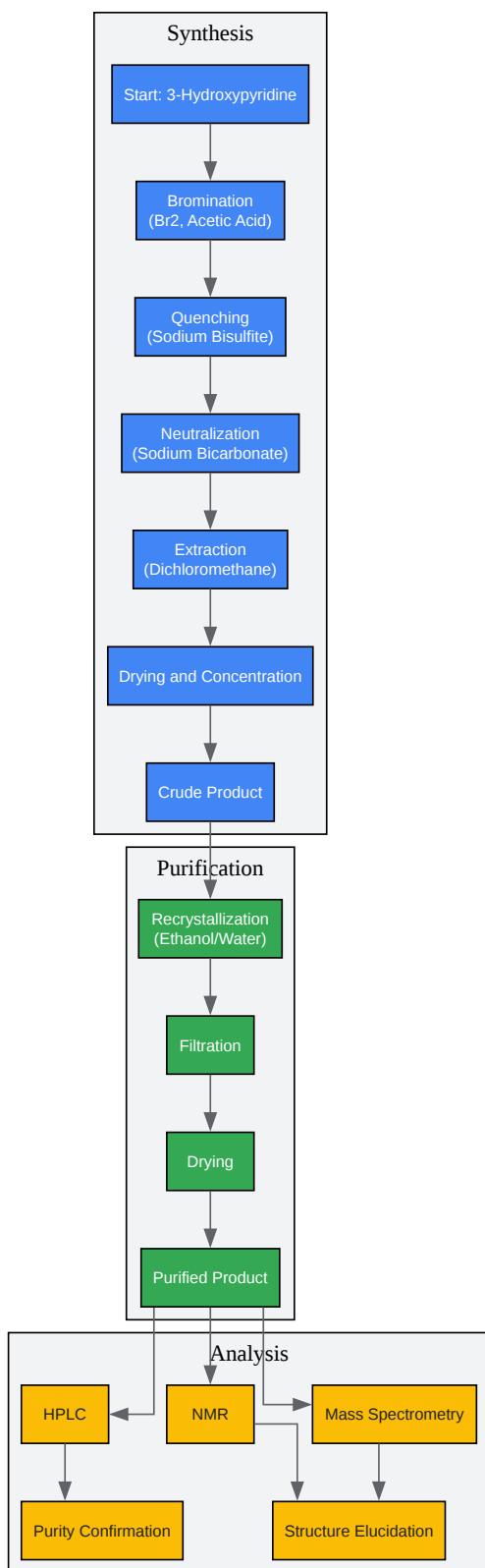
Gradient:

- Start with a suitable ratio of A:B (e.g., 95:5) and gradually increase the percentage of B over 15-20 minutes.

Flow Rate:

- 1.0 mL/min

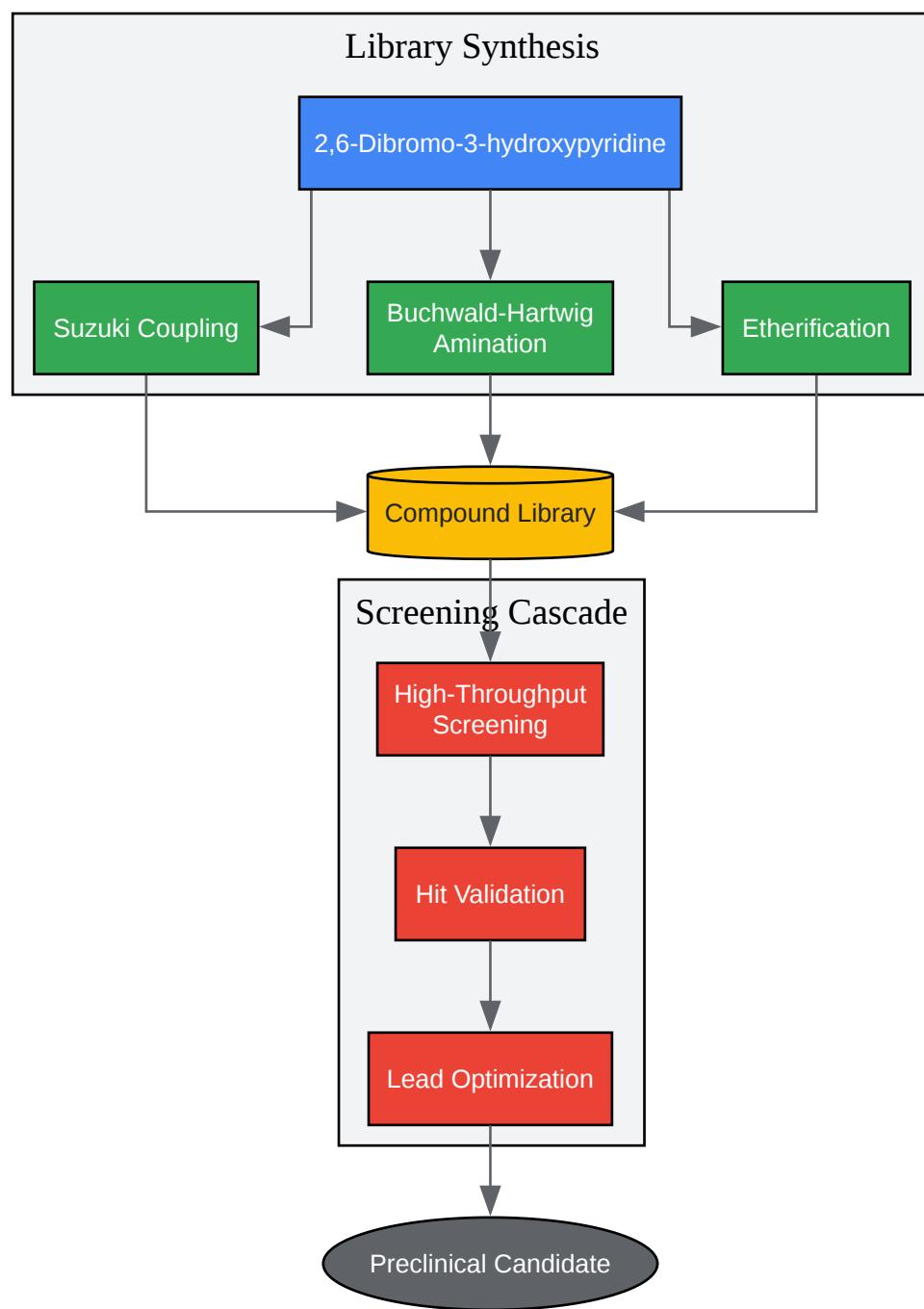
Detection:


- UV at 254 nm

Procedure:

- Prepare a standard solution of the purified **2,6-Dibromo-3-hydroxypyridine** in the initial mobile phase composition.
- Inject the standard solution into the HPLC system to determine the retention time.
- Prepare a sample of the synthesized product and inject it into the HPLC system.
- Analyze the chromatogram for the presence of the main peak at the determined retention time and calculate the purity based on the peak area percentage.

Experimental Workflow Diagram


The following diagram illustrates the general workflow for the synthesis, purification, and analysis of **2,6-Dibromo-3-hydroxypyridine**.

[Click to download full resolution via product page](#)**Workflow for the synthesis and characterization of 2,6-Dibromo-3-hydroxypyridine.**

Potential Applications in Drug Discovery and Agrochemicals

2,6-Dibromo-3-hydroxypyridine is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.^{[1][2]} The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups. The hydroxyl group can be alkylated, acylated, or otherwise modified. This versatility allows for the generation of a diverse library of compounds for screening in drug discovery and agrochemical development programs. While specific targets are not detailed in the available literature, the pyridine scaffold is a common motif in many bioactive compounds.

The following diagram illustrates a conceptual pathway for the utilization of **2,6-Dibromo-3-hydroxypyridine** in a drug discovery program.

[Click to download full resolution via product page](#)

Conceptual pathway for the use of **2,6-Dibromo-3-hydroxypyridine** in drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Commercial Availability and Technical Guide for 2,6-Dibromo-3-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188541#commercial-availability-and-suppliers-of-2-6-dibromo-3-hydroxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com